molecular formula C6H12N4 B14680364 Cyclohexane-1,2-dione-dihydrazone CAS No. 36856-09-4

Cyclohexane-1,2-dione-dihydrazone

Cat. No.: B14680364
CAS No.: 36856-09-4
M. Wt: 140.19 g/mol
InChI Key: OXSNUKUTJIWBLH-UHFFFAOYSA-N
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Description

Cyclohexane-1,2-dione-dihydrazone is a hydrazone derivative synthesized by the condensation of cyclohexane-1,2-dione (a six-membered cyclic diketone) with hydrazine. This compound features two hydrazone groups (-NH-N=C-) at the 1,2-positions of the cyclohexane ring. For instance, hydrazide-hydrazone derivatives of cyclohexane-1,4-dione have demonstrated antiproliferative activity, implying possible biomedical relevance for the 1,2-dione analog .

Properties

CAS No.

36856-09-4

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(2-hydrazinylidenecyclohexylidene)hydrazine

InChI

InChI=1S/C6H12N4/c7-9-5-3-1-2-4-6(5)10-8/h1-4,7-8H2

InChI Key

OXSNUKUTJIWBLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NN)C(=NN)C1

Origin of Product

United States

Preparation Methods

Selenium Dioxide Oxidation Method

One of the most widely employed methods for synthesizing 1,2-cyclohexanedione involves the selective oxidation of cyclohexanone using selenium dioxide. This approach offers relatively straightforward reaction conditions and moderate to good yields.

Procedure:

  • Cyclohexanone is heated to 70-80°C
  • An ethanol solution containing selenium dioxide is added dropwise while maintaining the reaction temperature
  • After complete addition, the mixture is refluxed for 2 hours
  • The reaction mixture undergoes evaporation
  • Precipitated selenium is separated
  • The product is purified by distillation under reduced pressure

This method utilizes selenium dioxide's ability to selectively oxidize the α-position of ketones, resulting in the formation of the desired diketone.

Alkaline Conversion of 2-Nitratocyclohexanone

An alternative approach involves the conversion of 2-nitratocyclohexanone (also referred to as 1-oxo-2-nitratocyclohexane) in strongly basic conditions. This method leverages an interesting internal oxidation-reduction process.

Procedure:

  • 2-Nitratocyclohexanone is dispersed in an aqueous solution containing sodium hydroxide (typically 50g NaOH in 500ml water) and a surfactant (approximately 100mg)
  • The mixture is vigorously stirred for 30 minutes at 20-25°C
  • The conversion occurs through an internal redox process where the nitrato group is reduced to nitrite while simultaneously oxidizing the adjacent carbon

The reaction mechanism can be represented as:

C₆H₉O₂(ONO₂) + NaOH → C₆H₈O₂ + NaNO₂ + H₂O

Under alkaline conditions, the nitrato-ketone rearranges to form the diketone and a nitrite salt. The diketone exists primarily in its enol form in aqueous solution.

Table 1: Comparison of Methods for 1,2-Cyclohexanedione Synthesis

Method Reagents Conditions Advantages Limitations Yield
Selenium Dioxide Oxidation Cyclohexanone, SeO₂, Ethanol 70-80°C, 2h reflux Well-established, selective Toxic selenium waste Not reported
2-Nitratocyclohexanone Conversion 2-Nitratocyclohexanone, NaOH, Surfactant 20-25°C, 30 min Mild conditions, quick reaction Requires specialized precursor Not directly reported

Direct Preparation Methods for Cyclohexane-1,2-dione-dihydrazone

Condensation with Hydrazine Hydrate

The most direct approach for synthesizing this compound involves the condensation of 1,2-cyclohexanedione with excess hydrazine hydrate. This reaction follows the classic condensation mechanism between carbonyl compounds and hydrazine.

By extrapolating from related hydrazone preparation methods found in the literature, the following procedure can be established:

Procedure:

  • 1,2-Cyclohexanedione is dissolved in an appropriate solvent (typically ethanol or methanol)
  • Hydrazine hydrate (excess, at least 2 equivalents) is added to ensure complete conversion of both carbonyl groups
  • The reaction mixture is stirred at room temperature or gently heated (30-40°C)
  • Progress is monitored until complete conversion occurs
  • The product is isolated through filtration, crystallization, or other appropriate purification techniques

The reaction proceeds through nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form the C=N-NH₂ bond. With both carbonyl groups undergoing this transformation, the dihydrazone product is obtained.

Analogous Preparation Methods from Related Compounds

Insights into the preparation of this compound can be gained by examining the synthesis of related hydrazone derivatives. For example, the preparation of mono-hydrazones of 1,2-cyclohexanedione provides valuable methodological guidance.

In the synthesis of 1,2-cyclohexanedione mono[(4-chlorophenyl)hydrazone], the following procedure is employed:

  • A diazonium salt is prepared from 4-chloroaniline and sodium nitrite in hydrochloric acid at 0°C
  • This diazonium salt is reacted with 2-(hydroxymethylene)cyclohexanone in methanol with sodium acetate
  • The resulting hydrazone is isolated by filtration and purification

For the preparation of the dihydrazone, this approach could be modified by using hydrazine directly instead of a diazonium salt, and ensuring both carbonyl groups undergo condensation.

Characterization and Analytical Considerations

Spectroscopic Identification

The characterization of this compound typically relies on a combination of spectroscopic techniques:

IR Spectroscopy:

  • N-H stretching vibrations: 3200-3400 cm⁻¹
  • C=N stretching vibrations: 1590-1630 cm⁻¹
  • Absence of C=O stretching (1690-1710 cm⁻¹) confirms complete conversion

¹H NMR Spectroscopy:

  • NH₂ protons: typically appear as broad signals in the range of 5-9 ppm
  • Cyclohexane ring protons: multiple signals in the range of 1.5-2.7 ppm

¹³C NMR Spectroscopy:

  • C=N carbon signals: typically in the range of 145-165 ppm
  • Cyclohexane ring carbon signals: 20-45 ppm

Mass Spectrometry:

  • Molecular ion corresponding to the molecular weight of this compound
  • Characteristic fragmentation patterns including loss of NH₂ groups

Tautomeric Considerations

This compound can potentially exist in different tautomeric forms, complicating its spectroscopic characterization. The predominant form depends on factors such as solvent, temperature, and concentration.

The tautomeric equilibrium usually involves:

  • The hydrazone form (-C=N-NH₂)
  • The azo form (-C-N=N-H)

NMR studies at variable temperatures can help elucidate the predominant tautomeric form under specific conditions.

Applications and Significance

Coordination Chemistry

This compound serves as an excellent chelating ligand for various metal ions. The dihydrazone structure provides multiple coordination sites through the nitrogen atoms, allowing for the formation of stable metal complexes.

The bis-benzoylhydrazone derivative of 1,2-cyclohexanedione, for example, forms complexes with titanium(IV) that have been used for spectrophotometric determination of titanium in various materials.

Analytical Applications

The ability of this compound to form colored complexes with certain metal ions makes it valuable in analytical chemistry. These complexes can be used for the spectrophotometric determination of metals in various matrices.

For example, the 1,2-cyclohexanedione bis-benzoylhydrazone forms an orange 1:2 metal/ligand complex with titanium(IV) (λmax = 477 nm, ε = 1.05 × 10⁴ L·mol⁻¹·cm⁻¹) at pH 1.75-3.0 in 3:2 v/v ethanol-water medium. This complex has been applied to the determination of titanium in bauxite, Portland cement, amphibolites, and granites.

Organic Synthesis

Dihydrazones serve as versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. This compound can potentially be employed in the synthesis of various heterocycles including pyrazoles, triazoles, and tetrazines.

Chemical Reactions Analysis

Cyclohexane-1,2-dione-dihydrazone undergoes various chemical reactions, including:

Scientific Research Applications

Cyclohexane-1,2-dione-dihydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexane-1,2-dione-dihydrazone involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives are widely utilized in synthesizing bisquinazolinones via iodine-catalyzed condensation with amines. These bisquinazolinones exhibit tunable photophysical properties (e.g., UV-Vis absorption and fluorescence) due to substituent-dependent intramolecular charge transfer (ICT) effects . In contrast, the 1,2-dione-dihydrazone’s closer ketone positions may favor five-membered heterocycle formation, differing from the six-membered quinazolinones derived from 1,3-dione.

Cyclohexane-1,4-dione Derivatives

Cyclohexane-1,4-dione serves as a scaffold for Gewald’s thiophene synthesis and hydrazide-hydrazone derivatives. The 1,2-dione-dihydrazone, with adjacent reactive sites, may exhibit distinct regioselectivity in cyclization reactions compared to the 1,4-isomer.

Other Cyclohexane Derivatives

  • 1,2-Dichlorocyclohexane : Exhibits a boiling point of 480.1 K and melting point of 268 K, with cis/trans stereoisomerism influencing physicochemical behavior .
  • Cyclohexane-1,2-diol : A diol analog detected in hydrolysis reactions, emphasizing the role of stereochemistry (cis/trans isomers) in biological systems .

Research Findings and Data

Table 1: Structural and Functional Comparison of Cyclohexane Derivatives

Compound Key Features Applications References
Cyclohexane-1,2-dione-dihydrazone Adjacent hydrazone groups; potential for small heterocycles Hypothetical anticancer agents
Cyclohexane-1,3-dione Forms bisquinazolinones via condensation Photophysical materials
Cyclohexane-1,4-dione Synthesizes thiophenes and hydrazide-hydrazones Antiproliferative agents
1,2-Dichlorocyclohexane Cis/trans isomerism; high boiling point Solvent or intermediate in synthesis

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (K) Boiling Point (K) Solubility
This compound ~168.2 (calculated) Not reported Not reported Likely polar solvents (e.g., DMSO)
Cyclohexane-1,3-dione 112.13 Not reported Not reported Organic solvents
1,2-Dichlorocyclohexane 153.05 268 480.1 Low water solubility

Q & A

Q. What controls are essential in stability studies of this compound under photolytic conditions?

  • Methodological Answer : Include dark controls (aluminum foil-wrapped vials) and UV light exposure (254 nm, 8 hours). Monitor degradation via HPLC-UV and compare with accelerated stability protocols (ICH Q1A guidelines). Hydrazone bonds are prone to photolytic cleavage, requiring inert storage .

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